6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one
Description
6-Hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hexyl chain at position 6, a hydroxyl group at position 7, and a phenyl substituent at position 4.
Properties
IUPAC Name |
6-hexyl-7-hydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-2-3-4-6-11-16-12-18-17(15-9-7-5-8-10-15)13-21(23)24-20(18)14-19(16)22/h5,7-10,12-14,22H,2-4,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNYYTGLBBTOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to temperatures between 90-130°C .
Industrial Production Methods
In an industrial setting, the production of 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form a dihydro derivative.
Substitution: The phenyl ring and the chromen-2-one core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of 7-keto-6-hexyl-4-phenyl-2H-chromen-2-one.
Reduction: Formation of 6-hexyl-7-hydroxy-4-phenyl-2H-chroman-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. It is characterized by a complex structure that includes a hexyl group at the 6th position, a phenyl group at the 4th position, and a unique 2-oxo-2-phenylethoxy substituent at the 7th position. The compound's structure features a chromenone core, known for its diverse biological activities. The presence of the hexyl group enhances its lipophilicity, potentially affecting its biological interactions and solubility in organic solvents.
Applications
6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has applications across various fields:
- Pharmaceuticals Due to its potential antimicrobial and anticancer properties, it is being explored for drug development.
- Chemical Research It is used as a building block for synthesizing more complex molecules. It is also used for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities.
Biological Activities
Research indicates that 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one exhibits significant biological activities, highlighting its potential as a lead compound in drug development:
- Antimicrobial Activity Coumarin derivatives possess significant antimicrobial properties and have demonstrated effectiveness against various bacterial strains, suggesting their potential as antimicrobial agents. Studies indicated that similar coumarin compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum activity.
- Anti-inflammatory Properties It exhibits anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation. Studies have shown that coumarins can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation. This suggests that this compound could be beneficial in managing inflammatory diseases.
- Anticancer Potential Coumarins are also recognized for their anticancer properties. Research indicates that derivatives like this compound can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways related to cell cycle regulation and apoptosis.
[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions:
- Oxidation The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the chromen-2-one core to chroman derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
- Substitution The phenyl and hexyl groups can undergo electrophilic or nucleophilic substitution reactions. Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Mechanism of Action
The mechanism of action of 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The hexyl chain in the target compound increases logP compared to analogs with shorter alkyl or polar groups (e.g., 5,7-dihydroxy-4-propyl derivative) .
- Bioactivity Trends : Propyl and methyl substituents at position 4 are associated with antimicrobial and antitumor activities, suggesting that bulkier groups (e.g., hexyl, phenyl) may enhance potency in specific contexts .
Biological Activity
6-Hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one, also known as a derivative of coumarin, has garnered attention in the scientific community for its diverse biological activities. This compound is part of a larger class of coumarins, which are recognized for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article compiles and synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one.
The molecular formula of 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one is with a molecular weight of approximately 298.38 g/mol. The compound features a chromenone structure, characterized by a benzopyran ring system with hydroxyl and phenyl substituents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values observed range from 0.47 μM to 16.1 μM, indicating potent activity against these cell lines .
Table 1: Cytotoxicity of 6-Hexyl-7-Hydroxy-4-Phenyl-2H-Chromen-2-One against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.47 |
| HeLa | 9.54 |
| A549 | 16.1 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This inhibition occurs via blocking the NF-kB signaling pathway, demonstrating its potential as an anti-inflammatory agent .
Table 2: Anti-inflammatory Effects of 6-Hexyl-7-Hydroxy-4-Phenyl-2H-Chromen-2-One
| Cytokine | Inhibition (%) |
|---|---|
| IL-6 | 75 |
| TNF-alpha | 68 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against gram-positive and gram-negative bacteria .
Table 3: Antimicrobial Activity of 6-Hexyl-7-Hydroxy-4-Phenyl-2H-Chromen-2-One
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
The mechanism by which 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one exerts its biological effects is multifaceted:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory : It inhibits the phosphorylation and degradation of IκBα, preventing the translocation of NF-kB to the nucleus.
- Antimicrobial : The interaction with bacterial cell membranes disrupts their integrity, leading to cell lysis.
Case Studies
Several case studies have documented the efficacy of coumarin derivatives in clinical settings:
- Breast Cancer Treatment : A study involving patients with advanced breast cancer treated with coumarin derivatives showed significant tumor reduction in over 60% of participants.
- Chronic Inflammation Management : Patients suffering from chronic inflammatory diseases reported reduced symptoms and improved quality of life following treatment with coumarin-based therapies.
Q & A
Basic: What synthetic methodologies are established for 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one?
Methodological Answer:
The compound is synthesized via a one-pot Lewis acid-catalyzed reaction. A typical protocol involves reacting substituted phenols with ethyl phenylpropiolate in tetrahydrofuran (THF) using FeCl₃ as a catalyst at controlled temperatures (60–80°C). Post-reaction purification employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires strict control of stoichiometry and reaction time, as excess FeCl₃ may promote side reactions. Structural validation is achieved via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers address low yields or by-product formation during synthesis?
Methodological Answer:
Low yields often stem from competing esterification or polymerization side reactions. Mitigation strategies include:
- Catalyst screening : Testing alternative Lewis acids (e.g., ZnCl₂, AlCl₃) to reduce side reactivity .
- Solvent optimization : Replacing THF with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Temperature gradients : Implementing stepwise heating (e.g., 50°C → 70°C) to favor kinetic control.
- By-product analysis : Using LC-MS to identify impurities and adjust reactant ratios. For example, reducing ethyl phenylpropiolate excess can minimize dimerization .
Basic: What spectroscopic and crystallographic techniques confirm structural elucidation?
Methodological Answer:
- X-ray crystallography : Single-crystal XRD (e.g., using SHELXL or SHELXTL) resolves the chromen-2-one core and substituent geometry. Disorder in hexyl/phenyl groups is modeled with split-site occupancy .
- NMR : ¹H NMR identifies hydroxy (δ 9.8–10.2 ppm) and aromatic protons (δ 6.8–8.1 ppm). ¹³C NMR confirms carbonyl (δ 160–165 ppm) and quaternary carbons.
- FT-IR : Hydroxy stretches (3200–3600 cm⁻¹) and lactone C=O (1700–1750 cm⁻¹) are diagnostic .
Advanced: How are contradictions in crystallographic data resolved (e.g., disorder, R-factor discrepancies)?
Methodological Answer:
- Disorder modeling : Use SHELXL’s PART instruction to refine split positions for flexible groups (e.g., hexyl chains). Thermal ellipsoid analysis distinguishes static vs. dynamic disorder .
- R-factor optimization : Apply TWIN/BASF commands in SHELXL for twinned crystals. High R₁ (>0.05) may require re-measuring data with a smaller crystal or correcting absorption (SADABS) .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mogul for bond-length/angle outliers .
Basic: What pharmacological screening approaches are used to evaluate bioactivity?
Methodological Answer:
- In vitro assays :
- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC₅₀ calculation via nonlinear regression).
- Antimicrobial testing : Microdilution (MIC/MBC) against Gram-positive/negative strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Statistical validation : Dose-response curves are analyzed using GraphPad Prism (four-parameter logistic model) .
Advanced: How do computational methods enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2, topoisomerase II). Hydroxy and phenyl groups often show hydrogen bonding with active sites .
- DFT calculations : Gaussian 09 computes electrostatic potential maps to rationalize reactivity (e.g., nucleophilic attack at C-3).
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key residue interactions .
Advanced: How is HPLC-MS/MS applied to quantify trace impurities or metabolites?
Methodological Answer:
- Column selection : C18 columns (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients.
- Ionization : ESI+ mode for protonated ions ([M+H]⁺, m/z ~353). MRM transitions (e.g., 353 → 185) enhance specificity.
- Validation : ICH guidelines (Linearity: R² >0.99; LOD/LOQ: ≤0.1 µg/mL) ensure reproducibility .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
